molecular formula C6H12ClF2NO B1459880 3-(Difluoromethoxy)piperidine hydrochloride CAS No. 1638772-02-7

3-(Difluoromethoxy)piperidine hydrochloride

Cat. No.: B1459880
CAS No.: 1638772-02-7
M. Wt: 187.61 g/mol
InChI Key: TWRUORSJHMYXSK-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a piperidine derivative where the piperidine ring is substituted with a difluoromethoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)piperidine hydrochloride typically involves the reaction of piperidine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethyl ether as a reagent, which reacts with piperidine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized piperidine derivatives .

Scientific Research Applications

3-(Difluoromethoxy)piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial applications .

Properties

IUPAC Name

3-(difluoromethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUORSJHMYXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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